(3'-Fluoro-biphenyl-3-yl)-acetic acid
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Overview
Description
(3’-Fluoro-biphenyl-3-yl)-acetic acid: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluoro substituent at the 3’ position of the biphenyl ring and an acetic acid moiety attached to the 3 position of the biphenyl ring
Scientific Research Applications
(3’-Fluoro-biphenyl-3-yl)-acetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Fluoro-biphenyl-3-yl)-acetic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene derivative.
Introduction of Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of Acetic Acid Moiety: The acetic acid moiety can be introduced through a Friedel-Crafts acylation reaction using acetic anhydride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for (3’-Fluoro-biphenyl-3-yl)-acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(3’-Fluoro-biphenyl-3-yl)-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The biphenyl ring can be reduced under hydrogenation conditions to form cyclohexyl derivatives.
Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Mechanism of Action
The mechanism of action of (3’-Fluoro-biphenyl-3-yl)-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The fluoro substituent can enhance the compound’s binding affinity and selectivity for its targets, while the acetic acid moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-3-yl-acetic acid: Lacks the fluoro substituent, which may result in different chemical and biological properties.
(4’-Fluoro-biphenyl-4-yl)-acetic acid: Has the fluoro substituent at a different position, which can affect its reactivity and interactions.
(3’-Chloro-biphenyl-3-yl)-acetic acid: Contains a chloro substituent instead of a fluoro group, leading to different electronic and steric effects.
Uniqueness
(3’-Fluoro-biphenyl-3-yl)-acetic acid is unique due to the specific positioning of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The presence of the fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-6-2-5-12(9-13)11-4-1-3-10(7-11)8-14(16)17/h1-7,9H,8H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMCIAQLNFOHTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362613 |
Source
|
Record name | (3'-Fluoro-biphenyl-3-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-86-4 |
Source
|
Record name | (3'-Fluoro-biphenyl-3-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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